N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine
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Overview
Description
N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the quinuclidine family, known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a quinuclidine derivative with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl]-2-furamide: Another quinuclidine derivative with similar structural features.
N-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl]-2-thiophenesulfonamide: Shares the bicyclic core but differs in functional groups.
Uniqueness
N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[222]octan-2-yl]methyl]propan-2-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C13H26N2/c1-4-11-9-15-6-5-12(11)7-13(15)8-14-10(2)3/h10-14H,4-9H2,1-3H3/t11-,12-,13-/m0/s1 |
InChI Key |
WFOPSSQOYSIMCX-AVGNSLFASA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2CNC(C)C |
Canonical SMILES |
CCC1CN2CCC1CC2CNC(C)C |
Origin of Product |
United States |
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